Deoxypyridinoline chloride-d4 (trihydrochloride)
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Overview
Description
Deoxypyridinoline chloride-d4 (trihydrochloride) is a labeled analogue of deoxypyridinoline chloride trihydrochloride. This compound is primarily used as a biochemical marker for bone resorption and osteoclastic activity. It is a pyridinium cross-link that provides structural stiffness to type I collagen found in bones .
Preparation Methods
The synthetic routes and reaction conditions for deoxypyridinoline chloride-d4 (trihydrochloride) involve the incorporation of deuterium atoms into the deoxypyridinoline molecule. The preparation typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods may include the use of advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and isotopic labeling of the compound .
Chemical Reactions Analysis
Deoxypyridinoline chloride-d4 (trihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deoxypyridinoline chloride-d4 (trihydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a reference material for the monitoring of bone metabolism. In biology, it serves as a marker for bone resorption and osteoclastic activity. In medicine, it is used in the diagnosis and monitoring of bone diseases such as osteoporosis, bone metastasis, and Paget’s disease. In industry, it is utilized in the development of bone-active agents and treatments .
Mechanism of Action
The mechanism of action of deoxypyridinoline chloride-d4 (trihydrochloride) involves its role as a biochemical marker for bone resorption. It is excreted unmetabolized in urine and provides a specific measure of osteoclastic activity. The molecular targets and pathways involved include the degradation of type I collagen in bones, which releases deoxypyridinoline into the bloodstream and eventually into the urine .
Comparison with Similar Compounds
Deoxypyridinoline chloride-d4 (trihydrochloride) can be compared with other similar compounds such as pyridinoline and deoxypyridinoline. While pyridinoline is another pyridinium cross-link that provides structural stiffness to collagen, deoxypyridinoline is more specific to bone resorption and osteoclastic activity. The uniqueness of deoxypyridinoline chloride-d4 (trihydrochloride) lies in its isotopic labeling, which allows for more precise and accurate measurements in scientific research .
Properties
Molecular Formula |
C18H32Cl4N4O7 |
---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-4,4,5,5-tetradeuteriohexanoic acid;chloride;trihydrochloride |
InChI |
InChI=1S/C18H28N4O7.4ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;;;;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);4*1H/t12-,13-,14-;;;;/m0..../s1/i1D2,2D2;;;; |
InChI Key |
NMZMXTSMKCPCKM-OIXUQPACSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N)O.Cl.Cl.Cl.[Cl-] |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.Cl.Cl.Cl.[Cl-] |
Origin of Product |
United States |
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